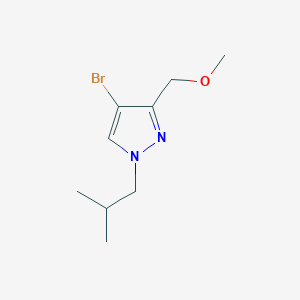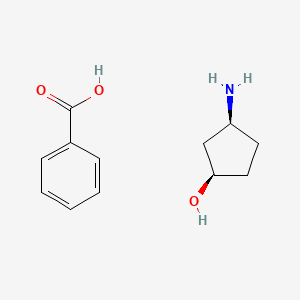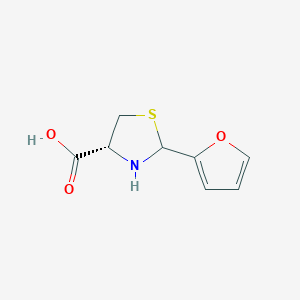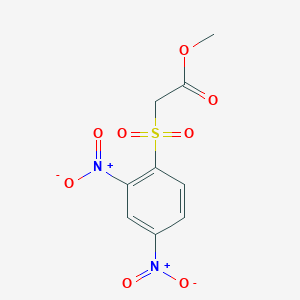
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as BIMP, is a chemical compound that belongs to the class of pyrazoles. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential applications in various scientific fields. However, 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It could also be studied for its potential applications in cancer therapy and antiviral therapy. Further research is needed to determine the optimal dosage and administration of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole for these applications.
Conclusion:
In conclusion, 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, antitumor, and antiviral activities and has been extensively studied for its potential therapeutic applications. Further research is needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration for various applications.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for pain and inflammation.
Eigenschaften
IUPAC Name |
4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQODNBIEZBUHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191045 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1856041-82-1 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856041-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 4-[[(2-hydroxy-5-nitrophenyl)methylene]amino]-](/img/structure/B1653448.png)


![Morpholine, 4-[(1-ethyl-2-methyl-1H-benzimidazol-5-yl)sulfonyl]-](/img/structure/B1653452.png)
![Piperidine, 1-[(1-ethyl-2-methyl-1H-benzimidazol-5-yl)sulfonyl]-](/img/structure/B1653453.png)
![8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-](/img/structure/B1653454.png)
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B1653455.png)


![3-Methyl-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B1653461.png)
